L-Serine ethyl ester hydrochloride
Overview
Description
L-Serine ethyl ester hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is a white to off-white crystalline powder that is soluble in water and hygroscopic . This compound is primarily used in biochemical research and as an intermediate in pharmaceutical synthesis .
Mechanism of Action
Target of Action
L-Serine ethyl ester hydrochloride, also known as Ethyl L-serinate hydrochloride, H-Ser-OEt.HCl, or (S)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, is primarily used in biochemical research and pharmaceutical applications
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with peptide bonds or amino acid residues in proteins.
Biochemical Pathways
This compound is involved in the chemoenzymatic polymerization of L-serine ethyl ester in aqueous media without side-group protection . This process is catalyzed by papain, a type of protease enzyme . The polymerization process occurs at a basic pH ranging from 7.5 to 9.5 .
Result of Action
The result of the action of this compound is the formation of polySer, a polypeptide-based functional material . This material has potential applications in various fields due to the utility of the hydroxyl group on its side chain .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound is also sensitive to moisture , indicating that its stability and efficacy could be affected by humidity. It is recommended to store the compound in a dry, dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Serine ethyl ester hydrochloride can be synthesized by reacting L-serine with ethanol in the presence of hydrochloric acid. The process involves the following steps :
Preparation of Ethanol-Hydrochloric Acid Solution: Dry hydrogen chloride gas is bubbled through anhydrous ethanol for one hour to saturate the ethanol with hydrogen chloride.
Reaction with L-serine: L-serine is added to the ethanol-hydrochloric acid solution, and the mixture is stirred under an ice bath while continuing to bubble hydrogen chloride gas for another hour.
Reflux and Crystallization: The reaction mixture is then heated under reflux for 30 minutes, followed by cooling and the addition of anhydrous magnesium sulfate to dry the solution. The solvent is partially evaporated, and the solution is left to crystallize in a refrigerator overnight, yielding ethyl L-serinate hydrochloride as colorless crystals.
Industrial Production Methods: The industrial production of ethyl L-serinate hydrochloride follows similar principles but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous feeding of reactants and efficient separation and purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: L-Serine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, and the amino group can be reduced to form amines.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form L-serine and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve basic or neutral pH.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed:
From Substitution: Various substituted serine derivatives.
From Oxidation: Corresponding aldehydes or ketones.
From Reduction: Amines.
From Hydrolysis: L-serine and ethanol.
Scientific Research Applications
L-Serine ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and metabolic disorders.
Industry: Utilized in the production of biochemical reagents and as a precursor in the manufacture of various chemical products
Comparison with Similar Compounds
L-serine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.
L-serine: The parent amino acid without esterification.
L-serine ethyl ester: The ester form without the hydrochloride salt.
Uniqueness: L-Serine ethyl ester hydrochloride is unique due to its specific esterification with ethanol and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in certain biochemical and pharmaceutical applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180951 | |
Record name | Ethyl L-serinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26348-61-8 | |
Record name | L-Serine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26348-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-serinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-serinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Ethyl L-serinate hydrochloride be used to create new antidiabetic drugs?
A1: Potentially, yes. While not directly studied in the provided papers, Ethyl L-serinate hydrochloride is a building block for more complex molecules. One study investigates the antidiabetic potential of Piper crocatum leaf extracts and identifies Ethyl L-serinate hydrochloride as one of the active compounds. This suggests that incorporating Ethyl L-serinate hydrochloride into novel chemical structures could lead to the development of new α-glucosidase inhibitors, which are relevant for managing diabetes.
Q2: What is an example of Ethyl L-serinate hydrochloride being used to synthesize a bioactive compound?
A2: In one study , researchers synthesized β-Hydroxypicolinyl serine ethyl heptanoyl ester (PSEHE) using a two-step reaction. The first step involved the amidation of Ethyl L-serinate hydrochloride with β-hydroxypicolinic acid. This highlights how Ethyl L-serinate hydrochloride can act as a starting material for creating more complex molecules with potential biological activities.
Q3: Beyond antidiabetic research, are there other therapeutic areas where Ethyl L-serinate hydrochloride derivatives are being explored?
A3: Yes. The same study that synthesized PSEHE also investigated its anticancer activity. The synthesized compound displayed cytotoxicity against Murine Leukemia P-388 cells, suggesting that derivatives of Ethyl L-serinate hydrochloride could hold promise as lead compounds in anticancer drug development.
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